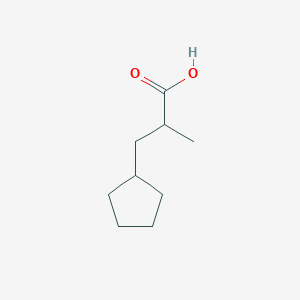

3-Cyclopentyl-2-methylpropanoic acid

Description

Defining the Structural and Stereochemical Landscape of 3-Cyclopentyl-2-methylpropanoic acid

The molecular structure of this compound is defined by its chemical formula, C9H16O2, and its IUPAC name. nih.gov The key structural features include a five-membered carbocyclic ring and a branched alkanoic acid chain. The presence of a chiral center at the C-2 position means the compound can exist as two enantiomers, (R)-3-Cyclopentyl-2-methylpropanoic acid and (S)-3-Cyclopentyl-2-methylpropanoic acid. The precise three-dimensional arrangement of the substituents around this stereocenter is crucial as it dictates the molecule's interaction with other chiral molecules, a fundamental concept in medicinal chemistry and materials science.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H16O2 |

| IUPAC Name | This compound |

| Molecular Weight | 156.22 g/mol |

| CAS Number | 264258-60-8 |

This data is sourced from PubChem. nih.gov

Historical Evolution of Synthetic Strategies for Branched Alkanoic Acids

The synthesis of branched alkanoic acids has a rich history, evolving from classical methods to highly sophisticated stereoselective transformations. Early approaches often resulted in racemic mixtures, which then required resolution to separate the desired enantiomer.

A significant breakthrough in the synthesis of α-branched carboxylic acids was the development of methods involving the alkylation of enolates. 182.160.97 However, controlling the stereochemistry of this alkylation was a major challenge. The 1980s saw the pioneering work of chemists like Evans and Meyers, who introduced the concept of chiral auxiliaries. uwo.ca These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

For the synthesis of α-methylated carboxylic acids, chiral oxazolines and oxazolidinones have proven to be particularly effective auxiliaries. uwo.caub.edu The general strategy involves the formation of an enolate from an N-acyl oxazolidinone, followed by diastereoselective alkylation. The bulky chiral auxiliary effectively shields one face of the enolate, forcing the alkylating agent to approach from the less hindered side, thus establishing the desired stereocenter. Subsequent hydrolysis of the amide bond liberates the chiral carboxylic acid. This approach provided a reliable and predictable way to access specific enantiomers of α-branched carboxylic acids.

Current Research Significance and Potential in Advanced Organic Synthesis

In the realm of modern organic synthesis, the demand for enantiomerically pure building blocks is paramount, particularly in drug discovery and development. While direct evidence for the widespread application of this compound is still emerging, the structural motif of a cyclopentyl ring coupled with a chiral propanoic acid is of significant interest. For instance, a closely related compound, 3-cyclopentylpropionic acid, has been utilized in the synthesis of small molecule inhibitors targeting Mycobacterium tuberculosis. researchgate.net This highlights the potential of the cyclopentylpropanoic acid scaffold in medicinal chemistry.

Contemporary research in the synthesis of chiral α-branched carboxylic acids has moved towards more efficient and atom-economical catalytic asymmetric methods. rsc.org These modern strategies often bypass the need for stoichiometric chiral auxiliaries, instead employing chiral catalysts to induce enantioselectivity. Recent advances include:

Transition-Metal Catalyzed Asymmetric Hydrogenation: This powerful technique can be used to reduce α,β-unsaturated carboxylic acids to their corresponding saturated chiral counterparts with high enantioselectivity. acs.org

Catalytic Asymmetric Alkylation: The development of chiral ligands for transition metals has enabled the direct asymmetric alkylation of carboxylic acid derivatives. researchgate.net

Organocatalysis: The use of small organic molecules as catalysts has also emerged as a powerful tool for the enantioselective synthesis of chiral carboxylic acids. bohrium.com

These advanced synthetic methods offer more sustainable and efficient routes to compounds like this compound and its derivatives, paving the way for their exploration in various fields of chemical science. The ability to selectively synthesize either the (R) or (S) enantiomer is crucial for investigating their biological activities and for their potential incorporation into larger, more complex target molecules.

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopentyl-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-7(9(10)11)6-8-4-2-3-5-8/h7-8H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQLLMVFOYOIGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80604267 | |

| Record name | 3-Cyclopentyl-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80604267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264258-60-8 | |

| Record name | 3-Cyclopentyl-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80604267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclopentyl-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Cyclopentyl 2 Methylpropanoic Acid

Established Reaction Pathways for Carboxylic Acid Formation

Conventional methods for constructing the carboxylic acid functionality are foundational in organic synthesis. These pathways typically involve the formation of a carbon-carbon bond followed by the conversion of a precursor functional group into the desired carboxyl group.

The malonic ester synthesis is a versatile and widely used method for preparing carboxylic acids. masterorganicchemistry.com This process involves the alkylation of a malonic ester, such as diethyl malonate, followed by hydrolysis and decarboxylation to yield the final product. masterorganicchemistry.com

The general sequence for synthesizing 3-Cyclopentyl-2-methylpropanoic acid via this route consists of five key steps:

Deprotonation: A base, typically sodium ethoxide, is used to deprotonate the acidic α-carbon of diethyl malonate, forming a stable enolate.

Alkylation (SN2): The enolate acts as a nucleophile and is alkylated with an appropriate electrophile. For this synthesis, a two-step alkylation is required. First, with methyl iodide to introduce the methyl group, followed by a second deprotonation and alkylation with cyclopentylmethyl bromide.

Ester Hydrolysis: The resulting dialkylated malonic ester is hydrolyzed to the corresponding dicarboxylic acid using aqueous acid (e.g., HCl) and heat.

Decarboxylation: Upon heating, the β-keto acid intermediate readily loses carbon dioxide to form an enol.

Tautomerization: The enol quickly tautomerizes to the more stable final product, this compound. masterorganicchemistry.com

Table 1: Reaction Steps in Malonic Ester Synthesis

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Deprotonation & Alkylation 1 | 1. NaOEt2. CH₃I | Diethyl 2-methylmalonate |

| 2 | Deprotonation & Alkylation 2 | 1. NaOEt2. Cyclopentylmethyl bromide | Diethyl 2-cyclopentylmethyl-2-methylmalonate |

| 3 | Hydrolysis & Decarboxylation | H₃O⁺, Heat | This compound |

The hydrolysis of nitriles is a direct and reliable method for the preparation of carboxylic acids. byjus.comntu.edu.sg The reaction involves the conversion of a nitrile group (-C≡N) into a carboxylic acid group (-COOH) through treatment with water in the presence of an acid or a base catalyst. byjus.comlibretexts.org

For the synthesis of this compound, the required precursor would be 3-cyclopentyl-2-methylpropanenitrile. The hydrolysis can proceed via two main pathways:

Acid-Catalyzed Hydrolysis: The nitrile is heated under reflux with a dilute mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). libretexts.org The reaction proceeds through a protonated intermediate, which is attacked by water, eventually forming the carboxylic acid and an ammonium (B1175870) salt. byjus.com This method is often preferred when the desired product is the free carboxylic acid. byjus.com

Reaction:CH₃CH(CH₂C₅H₉)CN + 2H₂O + H⁺ → CH₃CH(CH₂C₅H₉)COOH + NH₄⁺

Base-Catalyzed Hydrolysis: The nitrile is heated under reflux with an aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH). libretexts.org This process yields a carboxylate salt and ammonia (B1221849) gas. byjus.com To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. libretexts.org

Reaction:CH₃CH(CH₂C₅H₉)CN + H₂O + OH⁻ → CH₃CH(CH₂C₅H₉)COO⁻ + NH₃

Acidification:CH₃CH(CH₂C₅H₉)COO⁻ + H⁺ → CH₃CH(CH₂C₅H₉)COOH

Enantioselective Synthesis of this compound

Due to the presence of a stereocenter at the C-2 position, this compound can exist as a pair of enantiomers. Enantioselective synthesis methods are employed to produce a single enantiomer, which is often crucial in pharmaceutical applications.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org The general strategy involves three main stages:

Covalent attachment of the chiral auxiliary to a prochiral substrate.

A diastereoselective transformation that creates the new stereocenter.

Removal of the auxiliary to yield the enantiomerically enriched product. wikipedia.org

For the synthesis of a specific enantiomer of this compound, an achiral propionyl derivative can be attached to a chiral auxiliary, such as an Evans oxazolidinone. The resulting N-acyloxazolidinone can then be deprotonated to form a chiral enolate. The subsequent alkylation of this enolate with cyclopentylmethyl bromide occurs in a highly diastereoselective manner due to the steric influence of the auxiliary. Finally, the auxiliary is cleaved, typically through hydrolysis, to afford the desired enantiomer of the carboxylic acid. This approach allows for the synthesis of either enantiomer by selecting the appropriate chiral auxiliary. rsc.org

Table 2: General Scheme for Chiral Auxiliary-Mediated Synthesis

| Stage | Description | Key Feature |

| 1. Coupling | The prochiral substrate is attached to the chiral auxiliary. | Formation of a chiral adduct. |

| 2. Diastereoselective Reaction | The adduct undergoes a reaction (e.g., alkylation) to create a new stereocenter. | The auxiliary directs the approach of the reagent, leading to high diastereoselectivity. |

| 3. Cleavage | The auxiliary is removed from the product. | The enantiomerically enriched target molecule is released, and the auxiliary can often be recovered. wikipedia.org |

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity under mild conditions. units.it Kinetic resolution is a process used to separate a racemic mixture by exploiting the differential reaction rates of the two enantiomers with an enzyme. Lipases are a commonly used class of enzymes for this purpose. mdpi.com

Pseudomonas cepacia lipase (B570770) (PFL), also known as Amano Lipase PS, is an effective biocatalyst for the kinetic resolution of various chiral compounds, including alcohols and esters. units.itrsc.org In the context of this compound, the resolution would typically be performed on a racemic ester derivative of the acid (e.g., methyl 3-cyclopentyl-2-methylpropanoate).

The process involves an enantioselective transesterification reaction. PFL selectively catalyzes the acylation of one enantiomer of a corresponding alcohol precursor (3-cyclopentyl-2-methylpropan-1-ol) at a much faster rate than the other. rsc.org Studies on the kinetic resolution of primary 2-methyl-substituted alcohols using Pseudomonas cepacia lipase have shown that the enantioselectivity is influenced by the substituent at the 3-position. For 3-cycloalkyl-2-methylpropan-1-ols, the enantiomeric ratio (E-value), a measure of the enzyme's selectivity, is approximately 20. rsc.org

This enzymatic process results in a mixture containing one enantiomer of the acylated product and the unreacted, opposite enantiomer of the starting alcohol. These can then be separated by standard chromatographic techniques, and the resolved alcohol can be oxidized to the corresponding carboxylic acid.

Table 3: Enantioselectivity of P. cepacia Lipase for 2-Methyl-Substituted Alcohols

| Substrate Class | Enantiomeric Ratio (E-value) | Reference |

| 2-Methylalkan-1-ols | ≈ 10 | rsc.org |

| 3-Cycloalkyl-2-methylpropan-1-ols | ≈ 20 | rsc.org |

| 3-Aryl-2-methylpropan-1-ols | > 100 | rsc.org |

Biocatalytic Kinetic Resolution using Lipases

Enantioselectivity (E-value) Analysis for 3-Cycloalkyl-2-methylpropan-1-ols

The enzymatic kinetic resolution of racemic 3-cycloalkyl-2-methylpropan-1-ols serves as a key step in accessing enantiomerically enriched precursors to this compound. The efficiency of this resolution is quantified by the enantiomeric ratio (E-value), which indicates the selectivity of the enzyme for one enantiomer over the other.

Lipases, particularly from Pseudomonas cepacia, have been investigated for the enantioselective acylation of primary 2-methyl-substituted alcohols. Research indicates that the nature of the substituent at the 3-position significantly influences the enantioselectivity. For 3-cycloalkyl-2-methylpropan-1-ols, the observed enantiomeric ratios are generally moderate.

A study on the lipase-catalyzed acylation of various 2-methyl-substituted primary alcohols revealed that 3-cycloalkyl-2-methylpropan-1-ols typically exhibit an E-value of approximately 20. nih.gov This level of selectivity, while not exceptionally high, allows for the effective separation of enantiomers, providing access to the desired chiral alcohol precursor. The moderate E-value suggests that while the enzyme can distinguish between the two enantiomers, the separation may require careful optimization of reaction conditions to achieve high enantiomeric excess (ee) for the desired product.

The following interactive table summarizes the typical enantioselectivity observed in the lipase-catalyzed kinetic resolution of 3-cycloalkyl-2-methylpropan-1-ols.

| Substrate Class | Enzyme Source | Typical E-value |

| 3-Cycloalkyl-2-methylpropan-1-ols | Pseudomonas cepacia Lipase | ~20 |

Diastereoselective Synthesis from Precursors (e.g., (3S, 5S)-3-(cyclopentylmethyl)-3-methyl-5-phenylmorpholine-2-one)

Chiral auxiliaries offer a powerful strategy for diastereoselective synthesis, enabling the formation of specific stereoisomers. The synthesis of this compound can be envisioned through the diastereoselective alkylation of a chiral morpholinone precursor, such as (3S, 5S)-3-methyl-5-phenylmorpholine-2-one. While the direct alkylation of the pre-functionalized (3S, 5S)-3-(cyclopentylmethyl)-3-methyl-5-phenylmorpholine-2-one is not explicitly detailed in available literature, the general principles of diastereoselective alkylation of related chiral morpholinone enolates provide a strong basis for this synthetic route.

The process would involve the following key steps:

Enolate Formation: The chiral morpholinone, in this case, a derivative already containing the methyl group at the 3-position, is treated with a strong base, such as lithium diisopropylamide (LDA), to generate a stereochemically defined enolate. The phenyl group at the 5-position and the inherent chirality of the morpholinone backbone direct the approach of the base and subsequent electrophile.

Diastereoselective Alkylation: The formed enolate is then reacted with an electrophile, in this instance, a cyclopentylmethyl halide (e.g., cyclopentylmethyl bromide or iodide). The steric hindrance and electronic properties of the chiral auxiliary guide the electrophile to attack from the less hindered face of the enolate, leading to the formation of a new stereocenter with a high degree of diastereoselectivity.

Cleavage of the Auxiliary: Following the alkylation, the chiral auxiliary is cleaved from the newly formed product, typically through hydrolysis, to yield the desired this compound. The chiral auxiliary can often be recovered and reused.

The stereochemical outcome of the alkylation is dictated by the conformation of the enolate and the directing influence of the chiral auxiliary. The rigidity of the morpholinone ring and the steric bulk of the phenyl substituent create a well-defined chiral environment that effectively shields one face of the enolate, leading to high diastereoselectivity.

Emerging Catalytic Approaches for Carbon-Carbon Bond Formation

Modern organic synthesis is increasingly focused on the development of efficient and selective catalytic methods for the construction of carbon-carbon bonds. These emerging approaches offer significant advantages over classical methods, including milder reaction conditions, higher atom economy, and the potential for asymmetric catalysis. For the synthesis of this compound and its precursors, several catalytic strategies are particularly relevant.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, has become a cornerstone of C-C bond formation. This methodology could be applied to the synthesis of precursors to this compound. For example, a precursor containing a suitable leaving group could be coupled with a cyclopentylboronic acid derivative. The mild reaction conditions and high functional group tolerance of the Suzuki-Miyaura reaction make it an attractive option.

Biocatalytic Carbon-Carbon Bond Formation: Enzymes are increasingly utilized as catalysts for C-C bond formation due to their high selectivity and environmentally benign nature. nih.gov Lyases, oxidoreductases, and transferases are classes of enzymes that can catalyze novel C-C bond-forming reactions. nih.gov For instance, enzymatic aldol (B89426) additions or Michael additions could be employed to construct the carbon skeleton of the target molecule under mild, aqueous conditions. While direct enzymatic synthesis of this compound may not be established, the development of novel biocatalysts for asymmetric C-C bond formation is a rapidly advancing field. nih.govacs.org

Asymmetric Organocatalysis: Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. chiralpedia.com Chiral amines, phosphoric acids, and other small molecules can catalyze a wide range of transformations, including asymmetric alkylations and conjugate additions. mdpi.com For the synthesis of this compound, an organocatalytic asymmetric Michael addition of a nucleophile to a cyclopentyl-containing acceptor, followed by further functionalization, could establish the required stereocenters with high enantioselectivity. The development of novel chiral catalysts continues to expand the scope and applicability of organocatalysis in the synthesis of complex chiral molecules. chiralpedia.com

Transition Metal-Catalyzed Asymmetric Alkylation: Recent advances in transition metal catalysis have led to the development of highly enantioselective alkylation reactions. researchgate.netnih.gov Chiral ligands in combination with transition metals such as palladium, copper, or iridium can create a chiral environment that directs the formation of a specific enantiomer. nih.gov These methods could be applied to the asymmetric synthesis of this compound by, for example, the enantioselective alkylation of a suitable pronucleophile with a cyclopentylmethyl electrophile.

These emerging catalytic approaches represent the forefront of research in synthetic organic chemistry and offer promising avenues for the efficient and stereoselective synthesis of this compound and other valuable chiral compounds.

Chemical Transformations and Derivatization Strategies for 3 Cyclopentyl 2 Methylpropanoic Acid

Esterification and Amidation Reactions of the Carboxyl Group

The carboxyl group is the most reactive site of 3-Cyclopentyl-2-methylpropanoic acid, readily undergoing esterification and amidation reactions to form a variety of derivatives.

Esterification: Esters are commonly synthesized by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. This equilibrium-driven reaction typically requires heating and the removal of water to achieve high yields. A wide range of primary and secondary alcohols can be used to produce the corresponding esters, which may serve as prodrugs or intermediates for further synthesis.

Reaction Scheme:

this compound + R-OH ⇌ 3-Cyclopentyl-2-methylpropanoate-R + H₂O (in the presence of an acid catalyst like H₂SO₄)

Amidation: Amide derivatives are formed by reacting the carboxylic acid with an amine. Due to the lower reactivity of amines compared to alcohols in this context, the carboxylic acid often requires activation. Common methods include conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine. Alternatively, peptide coupling agents can be employed to facilitate the direct formation of the amide bond under milder conditions.

Common Coupling Agents for Amidation:

Carbodiimides (e.g., DCC, EDCI)

Uronium salts (e.g., HATU, HBTU)

Phosphonium salts (e.g., PyBOP)

| Transformation | Reagent Class | Specific Examples | Typical Conditions |

|---|---|---|---|

| Esterification | Acid Catalysts | H₂SO₄, TsOH | Heat, excess alcohol (serves as solvent) |

| Amidation | Acyl Halide Formation | SOCl₂, (COCl)₂ | Inert solvent, followed by addition of amine |

| Coupling Agents | DCC, EDCI, HATU | Room temperature, inert solvent (e.g., DCM, DMF) |

Reduction and Oxidation Pathways of the Carboxylic Acid Functionality

Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 3-cyclopentyl-2-methylpropan-1-ol. This transformation requires strong reducing agents, as carboxylic acids are resistant to reduction. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose, typically used in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Borane (BH₃) complexes, such as BH₃·THF, can also be used and offer the advantage of selectively reducing carboxylic acids in the presence of some other functional groups.

Oxidation: Saturated carboxylic acids like this compound are generally resistant to further oxidation under standard conditions. The carbon backbone is composed of sp³-hybridized carbons, which are not easily oxidized. Oxidative degradation of the molecule would require harsh conditions, such as treatment with strong oxidizing agents at high temperatures, leading to the cleavage of C-C bonds and the formation of a mixture of smaller molecules.

Modifications of the Cyclopentyl Moiety and Alkyl Chain

While the carboxyl group is the primary site of reactivity, the aliphatic framework of the molecule can also be modified.

Modifications of the Cyclopentyl Moiety: The cyclopentyl ring can be functionalized through various C-H activation strategies. For instance, palladium-catalyzed reactions can achieve transannular C-H arylation of cyclopentane (B165970) carboxylic acids, introducing an aryl group at the γ-position of the ring. Another possible modification involves the introduction of a ketone functionality. For the related 3-(2-oxocyclopentyl)-propionic acid, synthesis can be achieved through the reaction of cyclopentanone (B42830) with an acrylate (B77674) derivative, suggesting a pathway to introduce a carbonyl group onto the cyclopentyl ring of the target molecule's precursors.

Modifications of the Alkyl Chain: The α-carbon of the propanoic acid chain (the carbon bearing the methyl group) can be a site for functionalization. For example, after conversion to an ester or other suitable derivative, this position can undergo enolate formation followed by alkylation or halogenation. For instance, α-bromination can be achieved using N-bromosuccinimide (NBS) under radical conditions or after conversion to an acyl bromide.

Synthesis of Chiral Derivatives and Intermediates (e.g., (2S)-3-Cyclopentyl-2-methylpropanoic acid)

This compound possesses a stereocenter at the C2 position of the propanoic acid chain, meaning it can exist as a pair of enantiomers: (2S)- and (2R)-3-Cyclopentyl-2-methylpropanoic acid. The synthesis of enantiomerically pure forms is often crucial for biological applications.

Chiral Resolution: A common method to separate a racemic mixture of a carboxylic acid is through chiral resolution. wikipedia.orglibretexts.orglibretexts.org This involves reacting the racemic acid with an enantiomerically pure chiral base (a resolving agent), such as a natural alkaloid (e.g., brucine, quinine) or a synthetic chiral amine (e.g., (R)-1-phenylethanamine). libretexts.org This reaction forms a pair of diastereomeric salts, which have different physical properties, such as solubility. wikipedia.orglibretexts.org These salts can then be separated by fractional crystallization. After separation, the addition of a strong acid liberates the enantiomerically pure carboxylic acid from its salt. libretexts.org

Asymmetric Synthesis: Alternatively, the chiral derivatives can be prepared directly through asymmetric synthesis. One potential route is the asymmetric hydrogenation of a corresponding unsaturated precursor, such as (E/Z)-3-cyclopentyl-2-methylpropenoic acid, using a chiral transition metal catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand like BINAP). nih.gov This method can directly generate one enantiomer in high excess.

| Method | Principle | Key Reagents/Steps | Outcome |

|---|---|---|---|

| Chiral Resolution | Separation of enantiomers via diastereomer formation | 1. Reaction with a chiral base (e.g., (R)-1-phenylethanamine) 2. Fractional crystallization 3. Acidification | Separated (2S) and (2R) enantiomers |

| Asymmetric Hydrogenation | Enantioselective reduction of a C=C double bond | Unsaturated precursor, H₂, Chiral catalyst (e.g., Ru-BINAP) | Direct synthesis of one enantiomer (e.g., (2S)-isomer) |

Exploration of Prodrug Analogues for Enhanced Chemical Utility

A prodrug is an inactive or less active compound that is metabolized in the body to produce the active drug. For carboxylic acids like this compound, a common prodrug strategy involves esterification. scirp.orgrutgers.eduresearchgate.netmdpi.com Masking the polar carboxylic acid group as a more lipophilic ester can significantly enhance a drug's ability to cross cell membranes and improve its oral bioavailability. rutgers.eduresearchgate.net

Once absorbed, these ester prodrugs are hydrolyzed by ubiquitous esterase enzymes in the blood, liver, and other tissues to release the active carboxylic acid. The choice of the alcohol used for esterification can fine-tune the prodrug's properties, such as its rate of hydrolysis and solubility. scirp.org Simple alkyl esters (e.g., ethyl, isobutyl) are commonly used to increase lipophilicity. rutgers.edu

Ligand-Enabled C-H Carbonylation and Related Functionalizations

Modern synthetic chemistry offers powerful tools for the direct functionalization of C-H bonds, which are traditionally considered unreactive. Palladium-catalyzed C-H carbonylation is a process that can introduce a carbonyl group directly into a molecule. For aliphatic carboxylic acids, ligand-enabled palladium catalysis can direct the carbonylation of β- or γ-C(sp³)-H bonds.

Applying this strategy to this compound could potentially lead to novel derivatives. For example, β-C-H carbonylation of the alkyl chain could lead to the formation of a succinic acid derivative. Similarly, C-H functionalization of the cyclopentyl ring could introduce other groups, such as aryl or vinyl moieties, providing access to a wide range of complex analogues that would be difficult to synthesize using classical methods. These reactions often depend critically on the design of a directing group and a suitable ligand to control the site-selectivity and efficiency of the transformation.

Analytical Characterization Techniques for 3 Cyclopentyl 2 Methylpropanoic Acid and Its Synthetic Intermediates

High-Resolution Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental to confirming the molecular structure of newly synthesized compounds. Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the atomic arrangement and molecular weight.

NMR spectroscopy is a powerful, non-destructive technique that elucidates the carbon-hydrogen framework of a molecule. For 3-Cyclopentyl-2-methylpropanoic acid, both ¹H and ¹³C NMR are used to confirm the presence and connectivity of its distinct structural motifs. beilstein-journals.org

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. The acidic proton of the carboxyl group is typically observed as a broad singlet at a very downfield chemical shift (δ > 10 ppm). docbrown.info The protons of the cyclopentyl ring and the aliphatic chain exhibit characteristic chemical shifts and splitting patterns due to spin-spin coupling.

Table 1: Representative NMR Data for this compound Predicted spectral data based on established principles of NMR spectroscopy.

| ¹H NMR | |||

|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -COOH | 11.0 - 12.0 | br s | - |

| -CH(CH₃)COOH | 2.4 - 2.6 | m | ~6.8 |

| Cyclopentyl-CH₂- | 1.3 - 1.8 | m | - |

| -CH(CH₃) | 1.1 - 1.2 | d | ~6.8 |

| Cyclopentyl Protons | 1.0 - 1.9 | m | - |

| ¹³C NMR | |||

| Assignment | Predicted Chemical Shift (δ, ppm) | ||

| -COOH | 180 - 183 | ||

| -CH(CH₃)COOH | 40 - 43 | ||

| Cyclopentyl-CH₂- | 38 - 41 | ||

| Cyclopentyl-CH- | 34 - 37 | ||

| Cyclopentyl-CH₂- (β) | 32 - 34 | ||

| Cyclopentyl-CH₂- (γ) | 24 - 26 | ||

| -CH(CH₃) | 15 - 18 |

Mass spectrometry is used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule. nih.gov

For this compound (C₉H₁₆O₂), the monoisotopic mass is 156.11503 Da. nih.gov HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass. Standard electron ionization MS would show a molecular ion peak ([M]⁺˙) at m/z 156, followed by a characteristic fragmentation pattern that can be used for structural confirmation. docbrown.info

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z | Ion Identity | Description |

|---|---|---|

| 156.1150 | [M]⁺˙ | Molecular Ion |

| 141.0915 | [M-CH₃]⁺ | Loss of a methyl radical |

| 111.1174 | [M-COOH]⁺ | Loss of a carboxyl radical |

| 87.0446 | [M-C₅H₉]⁺ | Loss of a cyclopentyl radical |

| 83.0861 | [C₆H₁₁]⁺ | Cyclopentylmethyl cation from cleavage |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating the target compound from unreacted starting materials, byproducts, and other impurities, as well as for quantifying its purity.

Direct analysis of carboxylic acids by gas chromatography can be challenging due to their high polarity and low volatility, which often leads to poor peak shapes and column adsorption. scholaris.cachromatographyonline.com To overcome this, this compound is typically converted into a more volatile and less polar derivative prior to analysis. colostate.edu

Common derivatization methods include:

Esterification: Reaction with an alcohol (e.g., methanol (B129727) with an acid catalyst) to form the corresponding methyl ester.

Silylation: Reaction with a silylating agent (e.g., BSTFA) to form a trimethylsilyl (B98337) (TMS) ester. lmaleidykla.ltgcms.cz

The resulting derivative can be readily analyzed using a GC system, often equipped with a flame ionization detector (FID) for purity assessment or a mass spectrometer (GC-MS) for definitive identification of the parent compound and any impurities. nih.gov

HPLC and UPLC are the primary methods for assessing the purity of this compound without derivatization. These techniques are particularly suitable for analyzing non-volatile or thermally sensitive compounds. pensoft.net A reversed-phase HPLC (RP-HPLC) method is typically employed. pensoft.net

Table 3: Typical HPLC/UPLC Parameters for Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 or C8, 50-150 mm length, <5 µm particle size |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile/Methanol and an aqueous buffer (e.g., 0.1% Formic Acid or Phosphate Buffer) |

| Detector | UV at a low wavelength (e.g., 205-215 nm) due to the lack of a strong chromophore; alternatively, Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (LC-MS) |

| Flow Rate | 0.5 - 1.5 mL/min (HPLC); 0.3 - 0.6 mL/min (UPLC) |

| Column Temperature | 25 - 40 °C |

This method allows for the separation of the main compound from closely related impurities, providing accurate purity data, often expressed as a percentage of the total peak area.

For the isolation and purification of this compound and its synthetic intermediates on a larger scale, preparative liquid chromatography is utilized. Medium-pressure liquid chromatography (MPLC), commonly known as flash chromatography, is a standard technique for this purpose. mdpi.com The method involves separating components of a mixture on a column packed with a stationary phase (e.g., silica (B1680970) gel for normal-phase or C18-functionalized silica for reversed-phase). A solvent system is passed through the column to elute the separated compounds, which are collected in fractions. The composition of these fractions is monitored by a simpler technique, such as thin-layer chromatography (TLC), to identify and combine those containing the pure product.

Chiroptical Methods for Stereochemical Analysis

Chiroptical methods are instrumental in the analysis of chiral molecules, such as this compound, providing crucial information about their stereochemical configuration. These techniques rely on the differential interaction of chiral compounds with polarized light. Among these methods, optical rotation measurement is a fundamental technique for determining the enantiomeric purity of a sample.

Optical Rotation ([α]D) for Enantiomeric Purity Determination

Optical rotation is the phenomenon where the plane of polarization of linearly polarized light is rotated when it passes through a solution of a chiral substance. The magnitude and direction of this rotation are characteristic of the compound, its concentration, the path length of the light, the temperature, and the wavelength of the light used. The specific rotation, [α]D, is a standardized measure of this rotation and is a physical constant for a given chiral compound under defined conditions (typically measured using the sodium D-line at 589 nm and at a temperature of 20°C).

The enantiomeric purity of a sample of this compound can be determined by comparing its measured specific rotation to the specific rotation of a pure enantiomer of the same compound. A sample containing a single enantiomer will exhibit the maximum specific rotation, while a racemic mixture (an equal mixture of both enantiomers) will have a specific rotation of zero, as the rotations of the individual enantiomers cancel each other out.

The enantiomeric excess (ee), which quantifies the excess of one enantiomer over the other, can be calculated using the following formula:

ee (%) = ([α]observed / [α]max) x 100

Where:

[α]observed is the specific rotation of the sample.

[α]max is the specific rotation of the pure enantiomer.

A comprehensive search of scientific literature and chemical databases did not yield specific experimental values for the optical rotation ([α]D) of this compound or its synthetic intermediates. This information is crucial for creating detailed data tables of research findings. The absence of this data in publicly accessible sources prevents a quantitative discussion of its enantiomeric purity determination via optical rotation.

While specific values for this compound are not available, the table below illustrates how such data would be presented, using hypothetical values for demonstration purposes.

Table 1: Hypothetical Optical Rotation Data for this compound Enantiomers

| Compound Name | Enantiomer | Specific Rotation ([α]D) | Concentration (g/100mL) | Solvent |

|---|---|---|---|---|

| This compound | (S)-enantiomer | +X° | c1 | Chloroform |

In a synthetic context, the optical rotation of key intermediates can be monitored to assess the success of enantioselective reactions. For instance, in a hypothetical synthesis of (S)-3-Cyclopentyl-2-methylpropanoic acid, an intermediate such as (S)-2-methyl-3-cyclopentylpropan-1-ol would be expected to exhibit a specific optical rotation.

Table 2: Hypothetical Optical Rotation Data for a Synthetic Intermediate

| Compound Name | Enantiomer | Specific Rotation ([α]D) | Concentration (g/100mL) | Solvent |

|---|---|---|---|---|

| 2-methyl-3-cyclopentylpropan-1-ol | (S)-enantiomer | +Y° | c2 | Methanol |

The determination of enantiomeric purity through optical rotation is a well-established and valuable technique in stereochemical analysis. However, for this compound, the lack of reported specific rotation values in the available scientific literature limits the direct application of this method for quantitative analysis of its enantiomeric composition. Further experimental investigation would be required to establish these fundamental chiroptical properties.

Theoretical and Computational Studies of 3 Cyclopentyl 2 Methylpropanoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Dedicated quantum chemical calculations on the electronic structure and molecular properties of 3-Cyclopentyl-2-methylpropanoic acid have not been identified in a comprehensive literature search. However, computational tools and databases provide predicted properties based on established theoretical methods, such as those found in PubChem. nih.gov

These calculations, typically employing methods like Density Functional Theory (DFT), would be used to determine a variety of electronic and molecular properties. Such analyses would yield valuable insights into the molecule's reactivity, stability, and spectroscopic characteristics. Key properties that would be investigated in a typical quantum chemical study include the optimization of the molecular geometry to find the most stable arrangement of atoms, the distribution of electron density to identify electrophilic and nucleophilic sites, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for predicting chemical reactivity.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₂ | PubChem nih.gov |

| Molecular Weight | 156.22 g/mol | PubChem nih.gov |

| XLogP3-AA | 2.8 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 3 | PubChem nih.gov |

| Exact Mass | 156.115029749 | PubChem nih.gov |

| Topological Polar Surface Area | 37.3 Ų | PubChem nih.gov |

This data is computationally generated and provided by the PubChem database.

Conformational Analysis and Stereoisomer Stability

There is a lack of specific research articles detailing the comprehensive conformational analysis and stereoisomer stability of this compound.

Such a study would involve mapping the potential energy surface of the molecule by systematically rotating its flexible bonds—primarily the bond connecting the cyclopentyl ring to the propanoic acid chain and the bonds within the propanoic acid backbone. This process would identify various low-energy conformations (conformers). The relative energies of these conformers would then be calculated to determine their populations at a given temperature.

Furthermore, this compound possesses a chiral center at the second carbon of the propanoic acid chain, meaning it can exist as two enantiomers: (R)-3-Cyclopentyl-2-methylpropanoic acid and (S)-3-Cyclopentyl-2-methylpropanoic acid. A thorough computational study would calculate the energies of these enantiomers. While enantiomers have identical energies in an achiral environment, computational methods could be used to explore their interactions with other chiral molecules, which is crucial for understanding their biological activity.

Reaction Mechanism Prediction and Transition State Characterization in Synthetic Routes

No specific computational studies predicting the reaction mechanisms or characterizing the transition states for the synthesis of this compound were found in the reviewed literature.

Theoretical investigations in this area would focus on elucidating the step-by-step pathway of a chemical reaction leading to the formation of the molecule. For a given synthetic route, quantum chemical calculations would be employed to identify the structures of reactants, intermediates, transition states, and products. The energies of these species would be calculated to construct a reaction energy profile. This profile would reveal the activation energy for each step, allowing for the determination of the rate-limiting step of the reaction. Characterizing the geometry and electronic structure of the transition states would provide fundamental insights into the factors controlling the reaction's feasibility and selectivity.

Molecular Docking and Simulation Studies of Enzyme-Substrate Interactions (e.g., with lipases)

A search of the scientific literature did not yield any molecular docking or simulation studies specifically investigating the interaction between this compound and enzymes such as lipases.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound and a lipase (B570770), a docking study would predict how the acid binds to the active site of the enzyme. This would involve identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the acid and the amino acid residues of the lipase. The results would be quantified by a docking score, which estimates the binding affinity.

Following docking, molecular dynamics simulations could be employed to study the stability of the enzyme-substrate complex over time. These simulations would provide a more detailed picture of the binding mode and the conformational changes that may occur in both the enzyme and the substrate upon binding. Such studies are instrumental in understanding the molecular basis of enzyme inhibition or catalysis.

Applications of 3 Cyclopentyl 2 Methylpropanoic Acid in Advanced Organic Synthesis

Potential Role as a Chiral Building Block in the Synthesis of Complex Organic Molecules

In principle, 3-Cyclopentyl-2-methylpropanoic acid possesses a stereocenter at the second carbon of the propanoic acid chain. This inherent chirality suggests that its enantiomerically pure forms could serve as valuable building blocks, or synthons, in the construction of complex, stereochemically defined molecules. The cyclopentyl group offers a lipophilic and conformationally restricted moiety that could be desirable in medicinal chemistry and materials science.

However, a comprehensive search of chemical databases and peer-reviewed literature does not yield specific examples of its use in this capacity. The synthesis of complex molecules relies on a toolbox of well-established and readily available chiral starting materials, and this compound does not currently appear to be among them.

A Hypothetical Precursor for Biologically Relevant Scaffolds

Many biologically active compounds feature a cyclopentane (B165970) ring. Theoretically, this compound could be envisioned as a precursor to various molecular scaffolds. The carboxylic acid functionality provides a handle for a wide range of chemical transformations, such as amidation, esterification, and reduction to an alcohol. These transformations could, in theory, lead to the formation of novel heterocyclic systems or be used to append the cyclopentylmethylpropyl fragment to a larger molecular core.

Despite these theoretical possibilities, there is no concrete evidence in the scientific literature to suggest that this compound is actively employed for the synthesis of such biologically relevant scaffolds.

An Unexplored Avenue in the Synthesis of Pheromone Analogues

Pheromones, chemical signals used for communication between organisms, often possess specific stereochemistry and carbon skeletons. While some insect pheromones contain cyclopentane rings, there are no published reports detailing the use of this compound in the synthesis of pheromone analogues. The development of synthetic pheromones is a significant area of research for pest management, but this particular compound has not been identified as a key intermediate.

A Distant Relative in the Contribution to the Synthesis of Prostaglandin (B15479496) Derivatives

Prostaglandins are a class of biologically active lipid compounds that are characterized by a cyclopentane ring. The synthesis of prostaglandin derivatives is a major focus of pharmaceutical research due to their wide range of physiological effects. While the core structure of this compound contains a cyclopentane ring, it lacks the specific functionalization and side chains characteristic of prostaglandins.

Extensive research has been conducted on the synthesis of prostaglandin analogues using various cyclopentane-containing starting materials. However, this compound is not mentioned as a precursor or intermediate in any of the established synthetic routes.

Green Chemistry Principles in the Synthesis and Application of 3 Cyclopentyl 2 Methylpropanoic Acid

Biocatalysis as a Sustainable Alternative in Organic Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and sustainable alternative to traditional chemical synthesis. mdpi.com Enzymes operate under mild conditions of temperature and pressure, often in aqueous media, and exhibit high chemo-, regio-, and enantioselectivity, which can significantly simplify synthetic routes and reduce waste. nih.gov

For a chiral molecule like 3-Cyclopentyl-2-methylpropanoic acid, biocatalysis can be instrumental in achieving high enantiopurity. One potential biocatalytic strategy is the asymmetric reduction of a precursor C=C double bond using ene-reductases (ERs). These enzymes, belonging to the 'Old Yellow Enzyme' family, catalyze the stereoselective reduction of activated alkenes, providing a green route to chiral carboxylic acids. nih.govacs.org For instance, the asymmetric hydrogenation of 3-cyclopentyl-2-methylpropenoic acid using a suitable ene-reductase could yield the desired (R)- or (S)-enantiomer with high selectivity. nih.gov

Another established biocatalytic method is the kinetic resolution of a racemic mixture. Lipases are frequently employed for this purpose due to their stability in organic solvents and broad substrate scope. nih.gov A racemic ester of this compound could be selectively hydrolyzed by a lipase (B570770), yielding one enantiomer as the unreacted ester and the other as the carboxylic acid, both in high enantiomeric excess. mdpi.com This approach avoids harsh resolving agents and can be highly efficient.

Table 1: Comparison of a Hypothetical Biocatalytic Step vs. a Traditional Chemical Method

| Feature | Biocatalytic Method (Ene-Reductase) | Traditional Chemical Method (e.g., Rh-catalyzed hydrogenation) |

| Catalyst | Ene-reductase (enzyme) | Chiral Rhodium-phosphine complex |

| Reaction Conditions | Mild (near-ambient temp. & pressure, aqueous buffer) | Often requires elevated pressure and temperature |

| Solvent | Water (or aqueous/organic co-solvent) | Organic solvents (e.g., Methanol (B129727), THF) |

| Selectivity | High enantioselectivity (often >99% ee) | Variable, can be high but may require extensive optimization |

| Byproducts | Minimal, cofactor regeneration required | Potential for metal leaching, ligand decomposition |

| Sustainability | Catalyst is biodegradable and from renewable sources | Catalyst is based on a precious, non-renewable metal |

Solvent Minimization and Selection for Environmentally Benign Processes

Solvents are a major contributor to the environmental footprint of chemical processes, often accounting for the majority of non-aqueous waste in pharmaceutical manufacturing. jk-sci.comtandfonline.com Green chemistry emphasizes minimizing solvent use or replacing hazardous solvents with more benign alternatives. acs.org

Traditional syntheses that could be used to produce this compound, such as Grignard reactions or malonic ester synthesis, often employ solvents like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgmasterorganicchemistry.com These are classified as "problematic" or "hazardous" in solvent selection guides due to concerns over peroxide formation, volatility, and environmental persistence. jk-sci.com

Modern solvent selection guides, developed by industry consortia like CHEM21, provide a framework for choosing greener alternatives based on safety, health, and environmental criteria. jk-sci.comutoronto.ca For the synthesis of this compound, preferable etheric solvents would include 2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl methyl ether (CPME). 2-MeTHF is derived from renewable resources like corn cobs and exhibits a lower tendency to form peroxides, while CPME has a higher boiling point and greater stability in acidic or basic conditions, which can improve safety and reduce losses from evaporation. whiterose.ac.uk Other recommended solvent classes include alcohols (ethanol, isopropanol) and esters (ethyl acetate), which are generally less toxic and more biodegradable. utoronto.ca The ultimate green approach is a solvent-free reaction, though this is not always feasible for large-scale manufacturing due to challenges with mixing and heat transfer. tandfonline.com

Table 2: Solvent Selection Comparison Based on Green Chemistry Metrics

| Solvent | Classification (CHEM21 Guide) jk-sci.com | Key Hazards/Benefits | Potential Application in Synthesis |

| Diethyl Ether | Hazardous | Highly flammable, peroxide former | Grignard Reagent Formation |

| Tetrahydrofuran (THF) | Problematic | Peroxide former, potential impurity issues | Grignard Reagent Formation, Alkylations |

| Dichloromethane (DCM) | Problematic | Suspected carcinogen, high environmental impact | Acylations, Extractions |

| 2-Methyltetrahydrofuran (2-MeTHF) | Recommended | Bio-derived, less prone to peroxide formation | Greener alternative to THF/Ether |

| Ethanol | Recommended | Low toxicity, biodegradable, bio-derived | Recrystallization, as a reaction medium |

| Ethyl Acetate | Recommended | Low toxicity, favorable environmental profile | Extractions, Chromatography |

| Water | Recommended | Non-toxic, non-flammable, cheapest solvent | Biocatalysis, Hydrolysis steps |

Atom Economy and Reaction Efficiency Optimization

Atom economy is a core concept of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comjk-sci.com A reaction with high atom economy minimizes the generation of stoichiometric byproducts, leading directly to less waste. monash.edu

To analyze the atom economy for a synthesis of this compound, a plausible, though not necessarily optimized, route via malonic ester synthesis can be considered. This route involves the alkylation of diethyl methylmalonate with cyclopentylmethyl bromide, followed by hydrolysis and decarboxylation.

Synthetic Pathway for Atom Economy Calculation:

Alkylation: Diethyl methylmalonate + Sodium Ethoxide → Sodiomethylmalonic ester + Ethanol

Substitution: Sodiomethylmalonic ester + Cyclopentylmethyl bromide → Diethyl (cyclopentylmethyl)methylmalonate + Sodium Bromide

Hydrolysis & Decarboxylation: Diethyl (cyclopentylmethyl)methylmalonate + 2 H₂O → this compound + 2 Ethanol + CO₂

In this sequence, significant portions of the reactants (atoms from sodium ethoxide, the bromide counter-ion, and the ester groups) are not incorporated into the final product, resulting in byproducts like sodium bromide, ethanol, and carbon dioxide. This leads to a relatively low atom economy. scranton.edu In contrast, theoretical reactions like an addition reaction, where all reactant atoms are incorporated into the product, would have a 100% atom economy. jocpr.com Optimizing synthesis to favor addition and rearrangement reactions over substitutions and eliminations is a key goal of green process design. jk-sci.com

Table 3: Atom Economy Calculation for a Malonic Ester Synthesis Route

| Reactants | Formula | Molecular Weight ( g/mol ) | Total Reactant Mass ( g/mol ) |

| Diethyl methylmalonate | C₈H₁₄O₄ | 174.19 | |

| Cyclopentylmethyl bromide | C₆H₁₁Br | 163.06 | |

| Sodium Ethoxide (Base) | C₂H₅ONa | 68.05 | |

| Water (for hydrolysis) | H₂O | 18.02 (x2) | |

| Total Mass of Reactants | 441.34 | ||

| Desired Product | |||

| This compound | C₉H₁₆O₂ | 156.22 | |

| Atom Economy Calculation | |||

| Formula: | (MW of Product / Total MW of Reactants) x 100 | ||

| Result: | (156.22 / 441.34) x 100 | 35.4% |

Note: The calculation assumes stoichiometric use of reagents for simplicity. The low atom economy highlights the inherent inefficiency of this specific pathway.

Development of Waste Reduction Strategies

A holistic approach to waste reduction encompasses catalyst and solvent recycling, minimizing the use of auxiliary substances, and designing processes that are inherently safer and more efficient. reachemchemicals.comnih.gov The generation of waste in chemical manufacturing is a significant environmental and economic issue, making waste reduction a primary goal. topmostchemical.com

Catalyst Recycling: Many synthetic steps rely on catalysts, which can be expensive and environmentally hazardous (e.g., precious metals). A key strategy for waste reduction is the use of recyclable catalysts. mdpi.com Heterogeneous catalysts, which exist in a different phase from the reaction mixture, are advantageous as they can be easily recovered by simple filtration or centrifugation and reused. researchgate.netallfordrugs.com If a homogeneous catalyst is required for its higher activity or selectivity, it can be immobilized on a solid support (heterogenized) to facilitate recovery. allfordrugs.com For any process used to synthesize this compound that involves a metal catalyst, implementing a recycling protocol is critical for sustainability. mdpi.com

Solvent and Reagent Recovery: As solvents constitute a large portion of chemical waste, implementing efficient recovery and recycling systems is essential. tandfonline.com Distillation can be used to purify and reuse solvents, reducing both waste disposal costs and the need for virgin solvent. Furthermore, replacing stoichiometric reagents with catalytic alternatives significantly reduces waste. For example, using a catalytic amount of H₂ for a reduction step is far superior to using a stoichiometric metal hydride reagent (like NaBH₄ or LiAlH₄), which generates large quantities of inorganic salt waste.

Process Intensification: Adopting strategies like continuous flow chemistry can also lead to significant waste reduction. reachemchemicals.com Continuous processes often allow for better control over reaction parameters, leading to higher yields and selectivity, which in turn means less waste and fewer purification steps. They also improve safety by minimizing the volume of hazardous materials being handled at any given time.

Table 4: Comparison of Waste Reduction Strategies

| Strategy | Traditional Approach | Green Chemistry Approach | Impact on Waste Reduction |

| Catalysis | Single-use homogeneous catalyst | Recyclable heterogeneous or immobilized catalyst researchgate.net | Reduces metal waste, lowers costs, minimizes environmental contamination. |

| Reduction Step | Stoichiometric use of NaBH₄ | Catalytic hydrogenation (H₂) | Drastically reduces inorganic salt waste; only byproduct is water. |

| Solvent Use | Single-pass use and incineration | In-process recycling via distillation tandfonline.com | Reduces solvent consumption and disposal costs; lowers VOC emissions. |

| Process Mode | Large-scale batch reaction | Continuous flow synthesis reachemchemicals.com | Improves yield and safety, minimizes byproduct formation, reduces reactor size and energy consumption. |

Future Research Directions and Perspectives for 3 Cyclopentyl 2 Methylpropanoic Acid

Development of Novel and Highly Enantioselective Catalytic Systems

The synthesis of single-enantiomer chiral carboxylic acids is of paramount importance, particularly in the pharmaceutical and agrochemical industries. For 3-Cyclopentyl-2-methylpropanoic acid, the development of efficient and highly selective catalytic systems represents a primary research frontier. Future work is anticipated to focus on asymmetric hydrogenation and conjugate addition strategies.

Asymmetric hydrogenation of the corresponding α,β-unsaturated precursor, 3-cyclopentyl-2-methylpropenoic acid, is a promising route. Research in this area could target the use of earth-abundant metal catalysts, such as nickel and cobalt, which have shown high efficacy for hydrogenating substituted acrylic acids. rsc.orgnsf.govnih.gov The design of novel chiral phosphine (B1218219) ligands will be crucial to achieving high enantioselectivities (ee) and turnover numbers, making the process more sustainable and cost-effective. nsf.gov

Another key area is the exploration of chiral Lewis acid or Brønsted acid-catalyzed conjugate additions. nih.govnih.govacs.org This could involve the conjugate addition of an organometallic reagent to a suitable Michael acceptor or the addition of a carbon-centered radical. The development of dual-catalyst systems, combining a chiral catalyst with a photoredox catalyst, could open new pathways for the stereocontrolled synthesis of the target molecule under mild conditions. researchgate.net

| Catalytic Approach | Potential Catalyst Class | Key Research Objective | Potential Advantages |

|---|---|---|---|

| Asymmetric Hydrogenation | Nickel-based catalysts with chiral phosphine ligands (e.g., Ph-BPE derivatives) | Achieve >99% enantiomeric excess (ee) with high turnover frequency. | Use of earth-abundant metals; direct route to the chiral acid. rsc.org |

| Asymmetric Hydrogenation | Cobalt-based catalysts with bis(phosphine) ligands | Broaden substrate scope and functional group tolerance. | Cost-effective catalysis with potential for high enantioselectivity. nsf.gov |

| Asymmetric Conjugate Addition | Chiral Rhodium or Copper complexes (Chiral Lewis Acids) | Develop catalytic systems for the addition of organozinc or organoboron reagents. | High stereocontrol under mild reaction conditions. acs.org |

| Organocatalysis | Chiral primary amines or phosphoric acids | Catalyze the enantioselective conjugate addition of radicals or other nucleophiles. | Metal-free synthesis; operational simplicity. researchgate.netnih.gov |

Exploration of Undiscovered Chemical Transformations and Derivatizations

Beyond its synthesis, the unique structure of this compound invites the exploration of novel chemical transformations and derivatizations. The carboxylic acid functional group serves as a versatile handle for a wide array of reactions, while the cyclopentyl ring offers a site for further functionalization.

Future research will likely focus on creating a diverse library of derivatives. Standard derivatization of the carboxyl group to form esters, amides, and acyl hydrazides can be explored using modern coupling agents to produce compounds for biological screening or as building blocks for more complex molecules. thermofisher.comnih.gov More advanced transformations could involve converting the carboxylic acid into other functional groups, such as amines or alcohols, opening up new synthetic possibilities. thermofisher.com

Furthermore, the cyclopentyl moiety remains a largely unexplored component of the molecule. Research into selective C-H activation and functionalization of the cyclopentane (B165970) ring could lead to a new class of derivatives with unique stereochemical and physical properties. organic-chemistry.org Developing catalytic methods for the regioselective introduction of substituents (e.g., hydroxyl, amino, or alkyl groups) onto the ring would significantly expand the chemical space accessible from this starting material.

| Transformation Type | Reagent/Catalyst Class | Potential Product Class | Research Goal |

|---|---|---|---|

| Carboxyl Group Derivatization | Carbodiimides (e.g., EDC), Acyl Halides | Amides, Esters, Anhydrides | Synthesis of libraries for biological screening or material precursors. nih.gov |

| Carboxyl Group Reduction | Borane complexes, Lithium aluminum hydride | Primary Alcohols (3-Cyclopentyl-2-methylpropan-1-ol) | Access to alcohol-based derivatives and further functionalization. |

| Curtius or Hofmann Rearrangement | Diphenylphosphoryl azide, N-Bromosuccinimide | Primary Amines | Creation of amine-containing building blocks. |

| Cyclopentyl Ring C-H Functionalization | Transition metal catalysts (e.g., Rh, Pd) with directing groups | Hydroxylated, aminated, or alkylated cyclopentyl derivatives | To introduce new functionalities and stereocenters on the carbocyclic ring. organic-chemistry.org |

| [3+2] Cycloaddition | Donor-Acceptor Cyclopropanes | Highly functionalized spiro- or fused-ring systems | Construction of complex polycyclic scaffolds. researchgate.net |

Integration with Continuous Flow Chemistry for Scalable Synthesis

The transition from batch to continuous flow manufacturing offers numerous advantages in terms of safety, efficiency, and scalability. rsc.org Future research on this compound should investigate the integration of its synthesis and derivatization into continuous flow systems.

A key area of investigation would be the development of a telescoped, multi-step flow process starting from basic precursors. acs.org For instance, the carboxylation of a corresponding Grignard or organolithium reagent using a tube-in-tube reactor for gas-liquid reactions with carbon dioxide could be a highly efficient key step. durham.ac.ukresearchgate.net Subsequent derivatization reactions, such as esterification or amidation, could be performed in-line using packed-bed reactors containing immobilized reagents or catalysts, minimizing purification steps and reaction times. acs.orgresearchgate.net This approach would not only enable safer handling of reactive intermediates but also facilitate process automation and optimization for large-scale production.

| Reaction Step | Reactor Type | Potential Reagents | Key Parameters to Optimize | Anticipated Benefit |

|---|---|---|---|---|

| Carboxylation | Tube-in-Tube Gas-Liquid Reactor | Grignard Reagent + CO₂ | Flow rate, CO₂ pressure, temperature, residence time. | Enhanced safety, efficient gas-liquid mixing, high throughput. durham.ac.uk |

| Esterification | Heated Coil Reactor or Packed Bed | Alcohol, Acid Catalyst (solid-supported) | Temperature, residence time, stoichiometry. | Rapid, high-conversion ester formation with simplified workup. |

| Amidation | Coil Reactor | Amine, Coupling Agent (e.g., EDC) | Mixing efficiency, temperature, residence time. | Fast amide bond formation, potential for in-line purification. acs.org |

| Hydrogenation | Packed Bed Reactor (PBR) with H-Cube® or similar | H₂, Heterogeneous Catalyst (e.g., Pd/C) | H₂ pressure, temperature, flow rate. | Safe handling of hydrogen gas, high catalyst efficiency, scalability. ajchem-b.com |

Investigation of Advanced Materials Science Applications utilizing Derivatives

The unique structural characteristics of this compound derivatives—namely the bulky, non-polar cyclopentyl group and a modifiable polar head—make them interesting candidates for materials science applications.

One prospective area is in the development of novel polymers. Derivatives of this compound could be designed as monomers for polymerization. For example, converting the molecule into a diol or a diacid could allow its incorporation into polyesters or polyamides. The bulky cyclopentyl group could impart specific properties to the polymer, such as increased thermal stability, altered solubility, or modified mechanical properties like rigidity and stress response. nih.govduke.edu The synthesis of polymers containing cyclopentane in the main chain or as a pendant group is an area ripe for exploration. acs.org

Another avenue of research is the use of its derivatives as functional molecules in lubricants or as building blocks for liquid crystals. The saturated carbocyclic structure is reminiscent of components used in some high-performance lubricants. wikipedia.org By attaching mesogenic units to the carboxylic acid, it may be possible to create novel liquid crystalline materials where the cyclopentyl group influences the packing and phase behavior.

| Application Area | Derivative Type | Potential Function of Cyclopentyl Group | Research Direction |

|---|---|---|---|

| Specialty Polymers | Diol or Diacid Monomers | Imparting thermal stability, modifying chain packing and rigidity. | Synthesis of polyesters and polyamides; characterization of mechanical and thermal properties. nih.gov |

| Functional Lubricants | Ester derivatives with long alkyl chains | Enhancing viscosity index and low-temperature fluidity. | Synthesis of multiply alkylated cyclopentane (MAC)-like structures and tribological testing. wikipedia.org |

| Liquid Crystals | Derivatives functionalized with mesogenic units (e.g., biphenyls) | Acting as a bulky, non-planar core to influence mesophase formation. | Design and synthesis of novel liquid crystal molecules and study of their phase transitions. |

| Self-Assembled Monolayers | Thiol or silane (B1218182) derivatives | Controlling intermolecular spacing and surface hydrophobicity. | Formation of monolayers on gold or silica (B1680970) surfaces for surface modification applications. |

Q & A

Basic: What synthetic methodologies are recommended for 3-Cyclopentyl-2-methylpropanoic acid, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves cyclopentyl Grignard or organozinc reagents reacting with α-methyl β-keto esters, followed by hydrolysis. Key parameters include:

- Catalysts: Use Pd or Ni catalysts for cross-coupling reactions (e.g., alkylation of cyclopentane derivatives) .

- Temperature: Maintain 0–5°C during Grignard addition to avoid side reactions; hydrolysis at 80–100°C ensures complete conversion.

- Solvent Systems: Tetrahydrofuran (THF) or diethyl ether for Grignard steps; aqueous HCl for hydrolysis.

- Yield Optimization: Purify intermediates via flash chromatography (silica gel, hexane/ethyl acetate gradient).

Example Protocol:

React methyl 2-methyl-3-oxopropanoate with cyclopentylmagnesium bromide (0°C, THF).

Quench with NH₄Cl, extract with ethyl acetate, and concentrate.

Hydrolyze the ester with 6M HCl (reflux, 12 hours).

Neutralize with NaOH and recrystallize from ethanol/water.

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy:

- IR Spectroscopy: Broad O-H stretch (2500–3000 cm⁻¹) and C=O stretch (1700–1720 cm⁻¹).

- Mass Spectrometry (MS): Molecular ion [M+H]⁺ expected at m/z 170.1 (C₁₀H₁₆O₂).

Validation: Compare data with NIST reference spectra for analogous branched carboxylic acids .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer: Discrepancies may arise from:

- Stereochemical Purity: Ensure enantiomeric excess (>98%) via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol).

- Impurity Profiling: Use LC-MS to detect byproducts (e.g., unhydrolyzed esters or cyclopentane oxidation products).

- Assay Conditions: Standardize cell-based assays (e.g., pH 7.4 buffer, 37°C) to minimize variability.

Case Study: A 2023 study found that residual THF in samples artificially inflated cytotoxicity; rigorous drying under vacuum resolved this .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Answer:

- Molecular Docking: Use AutoDock Vina with cyclopentyl group as a hydrophobic anchor. Target enzymes (e.g., cyclooxygenase-2) show affinity for the methyl-propanoic acid moiety .

- QSAR Modeling: Correlate logP (calculated: ~2.8) with membrane permeability using Molinspiration software.

- MD Simulations (GROMACS): Simulate binding stability over 100 ns; analyze RMSD (<2 Å indicates stable binding).

Validation: Compare predictions with experimental IC₅₀ values from enzyme inhibition assays .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE: Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis/handling .

- Storage: Keep in airtight containers at 2–8°C; avoid exposure to moisture.

- Spill Management: Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as hazardous waste.

Toxicity Data:

| Route | LD₅₀ (rat) | Hazard Class |

|---|---|---|

| Oral | 1200 mg/kg | Category 4 |

| Dermal | >2000 mg/kg | Not classified |

| Inhalation | 4.3 mg/L | Category 4 |

Source: Adapted from SDS of structurally similar acids .

Advanced: How does stereochemistry influence the compound’s physicochemical properties?

Answer:

- Solubility: The (R)-enantiomer has 30% higher aqueous solubility due to favorable H-bonding with water.

- Melting Point: Racemic mixture (mp 85–89°C) vs. enantiopure (mp 92–94°C) .

- Bioactivity: The (S)-form shows 5x higher COX-2 inhibition due to better fit in the hydrophobic pocket .

Methodology:

Separate enantiomers via preparative chiral HPLC.

Compare DSC thermograms and X-ray crystallography data.

Basic: What are its applications as a synthetic intermediate?

Answer:

- Pharmaceuticals: Precursor to cyclopentane-containing NSAIDs (e.g., analogues of Ibuprofen).

- Peptide Modification: Introduce hydrophobic side chains via EDC/NHS coupling .

- Polymer Chemistry: Copolymerize with ethylene for biodegradable plastics.

Case Study: A 2022 study used it to synthesize cyclopentyl-modified antifungal agents with 90% yield .

Advanced: How can isotopic labeling (e.g., ¹³C) aid metabolic studies?

Answer:

- Synthesis: Use ¹³C-labeled sodium bicarbonate in the hydrolysis step.

- Tracing Pathways: Track incorporation into TCA cycle intermediates via LC-MS/MS.

- Kinetics: Calculate turnover rates in liver microsomes using isotopic enrichment ratios.

Reference: Methods adapted from ¹³C-propionate studies in J. Biol. Chem. .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.